molecular formula C9H11NO3S B189068 N-(2-(Methylsulfonyl)phenyl)acetamide CAS No. 20628-27-7

N-(2-(Methylsulfonyl)phenyl)acetamide

Cat. No.: B189068
CAS No.: 20628-27-7
M. Wt: 213.26 g/mol
InChI Key: NGWCPCSZLLJKPD-UHFFFAOYSA-N
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Description

N-(2-(Methylsulfonyl)phenyl)acetamide is an organic compound with the molecular formula C9H11NO3S. It is a white crystalline powder that is soluble in water and organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Methylsulfonyl)phenyl)acetamide typically involves the reaction of 2-(methylsulfonyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

2-(Methylsulfonyl)aniline+Acetic anhydrideThis compound+Acetic acid\text{2-(Methylsulfonyl)aniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2-(Methylsulfonyl)aniline+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is typically purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Methylsulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the sulfonyl and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

N-(2-(Methylsulfonyl)phenyl)acetamide, a compound belonging to the acetamide class, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, characterized by the presence of a methylsulfonyl group, positions it as a candidate for various therapeutic applications. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and a comparative analysis of similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO3SC_{10}H_{13}NO_3S. The presence of the methylsulfonyl group enhances its chemical reactivity and potential interactions with biological systems.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on related acetamides have shown their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . This inhibition is crucial for managing inflammatory diseases.

Table 1: Inhibition of Pro-inflammatory Cytokines by Acetamides

Compound NameIC50 (µM) for TNF-αIC50 (µM) for IL-6
This compoundTBDTBD
Celecoxib0.092TBD
Indomethacin100TBD

2. Antimicrobial Activity

This compound and its derivatives have demonstrated promising antimicrobial properties. A study evaluating various acetamide derivatives reported effective antibacterial activity against several bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis . The structure-activity relationship (SAR) analysis indicated that the introduction of the methylsulfonyl group significantly enhanced the antimicrobial efficacy.

Table 2: Antimicrobial Activity of Acetamides

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
This compoundXooTBD
Acetamide A1Xoo100
Acetamide A2Xac200

The biological activity of this compound is largely attributed to its interaction with various biological targets. The sulfonyl group is known to engage with enzymes involved in inflammatory pathways, potentially inhibiting their activity and reducing inflammation . Additionally, its structural complexity allows it to interact with multiple biological targets, enhancing its therapeutic potential.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Anti-inflammatory Activity : A recent study evaluated a series of acetamides for their ability to inhibit COX enzymes. Compounds with a similar structure to this compound showed selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile compared to traditional NSAIDs .
  • Antimicrobial Efficacy Evaluation : In vitro tests demonstrated that derivatives containing the methylsulfonyl group exhibited enhanced antibacterial activity against resistant strains of bacteria, indicating their potential use in treating infections caused by multidrug-resistant organisms .

Properties

IUPAC Name

N-(2-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-7(11)10-8-5-3-4-6-9(8)14(2,12)13/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWCPCSZLLJKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356566
Record name N-[2-(Methanesulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20628-27-7
Record name N-[2-(Methanesulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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